3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(N-ethyl-4-fluoroanilino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-2-13(8-7-11(14)15)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVXIVMADDWGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid typically involves the reaction of 4-fluoroaniline with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-fluoroaniline attacks the ethyl acrylate, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the fluorophenyl group to a phenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Phenyl derivatives
Substitution: N-alkylated derivatives
Scientific Research Applications
3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid, differing primarily in substituents and functional groups:
Key Observations :
- Fluorine Substitution: The 4-fluorophenyl group in the target compound and 3-Amino-3-(4-fluorophenyl)propionic acid () may confer resistance to oxidative metabolism compared to hydroxyl or methoxy analogs .
- Acid-Base Properties: The propionic acid backbone ensures solubility in aqueous environments, but substituents like trifluoroacetyl () or ethyl-amino (target compound) may modulate pKa and membrane permeability.
Biological Activity
3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid is a compound of significant interest in pharmaceutical and biochemical research due to its structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has a molecular formula of C11H14FNO2, characterized by an ethyl group and a 4-fluorophenyl moiety attached to the amino group of propionic acid. This structure is crucial for its interaction with biological targets.
This compound exhibits biological activity primarily through modulation of enzyme activity and receptor interactions. It can influence various signaling pathways, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic processes.
- Receptor Binding : Its structural similarity to neurotransmitters allows it to bind selectively to neurotransmitter receptors, influencing synaptic transmission.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes involved in metabolic pathways, potentially leading to therapeutic effects. |
| Neurotransmitter Modulation | Affects neurotransmitter systems, particularly in neurobiology studies related to excitatory neurotransmission. |
| Antipsychotic Potential | Its structural properties make it a candidate for developing drugs targeting neurological disorders. |
Case Studies and Research Findings
- Neurobiology Research : Studies have demonstrated that this compound can enhance synaptic plasticity, which is crucial for learning and memory processes. Its effects on neuronal signaling pathways have been explored in various models, showing promise for treating conditions like depression and anxiety .
- Pharmaceutical Development : The compound serves as a building block in synthesizing novel pharmaceuticals targeting neurological disorders. Its ability to modulate receptor activity makes it a valuable candidate for drug design .
- Biochemical Assays : Research indicates that this compound is effective in biochemical assays for evaluating enzyme activities and receptor interactions. This specificity aids in screening potential drug candidates .
Applications
The diverse biological activities of this compound open avenues for its application in various fields:
- Pharmaceutical Industry : As a precursor for drugs aimed at neurological conditions.
- Biochemical Research : Utilized in studies investigating amino acid metabolism and protein synthesis.
- Material Science : Potential incorporation into polymers to enhance material properties.
Q & A
Q. What are the recommended synthetic routes for 3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid, and how can reaction yields be optimized?
Methodological Answer:
- Step 1: Start with 4-fluoroaniline as the precursor. React it with ethyl bromide in the presence of a base (e.g., KCO) to form the ethyl-(4-fluoro-phenyl)-amine intermediate .
- Step 2: Couple the amine intermediate with acrylate derivatives via Michael addition or nucleophilic substitution. For example, use β-propiolactone under acidic conditions to introduce the propionic acid moiety .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst (e.g., Pd/C for hydrogenation steps) to improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use H and C NMR to confirm the ethyl-fluoro-phenylamino group and propionic acid backbone. Compare shifts to similar compounds (e.g., 3-(4-chlorophenyl)propionic acid: δ 7.2–7.4 ppm for aromatic protons) .
- Mass Spectrometry (MS): Employ LC-ESI-QQ MS (as in ) with collision energy (CE) of 30 V to detect the [M-H] ion. Validate against theoretical m/z (e.g., CHFNO: 224.09).
- HPLC: Use a C18 column with UV detection at 254 nm. Retention times can be cross-referenced with analogs like 3-(4-hydroxyphenyl)propionic acid .
Q. What storage conditions are critical for maintaining compound stability?
Methodological Answer:
- Storage: Keep in amber glass vials at -20°C under inert gas (N or Ar) to prevent oxidation. Avoid aqueous solutions unless buffered at pH 6–7 .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products (e.g., free 4-fluoroaniline) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for novel derivatives of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for reactions like amination or esterification. Software like Gaussian or ORCA is recommended .
- Reaction Path Search: Apply ICReDD’s workflow to simulate intermediates (e.g., nitroso or imine derivatives) and validate with experimental data .
Q. What strategies resolve contradictions in spectroscopic data across studies?
Methodological Answer:
Q. How can isotopic labeling be applied to study metabolic pathways involving this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
